ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE is a complex organic compound that features a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyano and cyclopenta[b]pyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiophene sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE is unique due to its combination of a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N2O3S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 4-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-17(23)9-12(22)11-26-19-14(10-20)18(16-7-4-8-25-16)13-5-3-6-15(13)21-19/h4,7-8H,2-3,5-6,9,11H2,1H3 |
InChI Key |
RJKVPAMCXDPRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.